molecular formula C7H6ClFN4O3S B8483535 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

Cat. No.: B8483535
M. Wt: 280.67 g/mol
InChI Key: LNDCSJHELOGTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves several steps. One common method starts with the preparation of 5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, which is then oxidized using hydrogen peroxide to form 2,2’-dithio-bis(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine) . This intermediate compound undergoes chloroxidation to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves its role as a catalyst in oxidation reactions. It facilitates the transfer of oxygen from hydrogen peroxide to pyrimidine compounds, forming sulfonylsulfonates . The molecular targets and pathways involved in these reactions are primarily related to the oxidation process and the formation of sulfonyl derivatives.

Comparison with Similar Compounds

Similar compounds to 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride include other sulfonyl chlorides and triazolo[1,5-c]pyrimidine derivatives. Some examples are:

  • 2-Chlorosulfonyl-5-ethoxy-7-chloro[1,2,4]triazolo[1,5-c]pyrimidine
  • 2-Chlorosulfonyl-5-methoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine

These compounds share similar chemical structures and reactivity but may differ in their specific applications and reactivity profiles. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct catalytic properties and reactivity .

Properties

Molecular Formula

C7H6ClFN4O3S

Molecular Weight

280.67 g/mol

IUPAC Name

5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

InChI

InChI=1S/C7H6ClFN4O3S/c1-2-16-7-10-4(9)3-5-11-6(12-13(5)7)17(8,14)15/h3H,2H2,1H3

InChI Key

LNDCSJHELOGTGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)Cl)F

Origin of Product

United States

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